Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-

Catalog No.
S12496320
CAS No.
32141-20-1
M.F
C22H18O
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-...

CAS Number

32141-20-1

Product Name

Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-

IUPAC Name

(1-methoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C22H18O/c1-23-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(22)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

KMAKXOBFTCSAPT-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- is a complex organic compound characterized by its unique molecular structure and properties. Its chemical formula is C22H18OC_{22}H_{18}O with a molecular weight of 298.384 g/mol. The compound features a benzene ring substituted with a tris-cyclopropene moiety, which contributes to its distinctive reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

The reactivity of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be attributed to its functional groups. It may undergo typical electrophilic aromatic substitution reactions due to the presence of the benzene ring. Additionally, the cyclopropene units can participate in cycloaddition reactions or rearrangements under certain conditions. The methoxy group may also influence the compound's reactivity by acting as an electron-donating substituent, enhancing electrophilic attack at the aromatic ring .

Synthesis of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be achieved through several synthetic routes:

  • Cyclopropenation Reactions: Utilizing cyclopropene precursors in reactions with substituted benzene derivatives.
  • Methoxylation: Introducing methoxy groups through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
  • Multi-step Synthesis: Employing sequential reactions to build the complex structure from simpler starting materials.

Each method may vary in efficiency and yield depending on the reaction conditions and reagents used .

Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Investigated for possible therapeutic effects due to its unique structure.
  • Material Science: Potential use in developing novel materials with specific electronic or optical properties.

The versatility of this compound makes it an interesting subject for further research across various scientific disciplines .

Interaction studies involving Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- are crucial for understanding its biological and chemical behavior. Investigations may include:

  • Binding Affinity Studies: To determine how well the compound interacts with specific biological targets.
  • Toxicological Assessments: Evaluating its safety profile and potential side effects.

Such studies are essential for assessing its viability as a candidate for drug development or other applications .

Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be compared to several similar compounds that also contain benzene and cyclopropene structures:

Compound NameCAS NumberMolecular FormulaNotable Features
Benzene, 1-Cyclopropyl-3-methoxy54134-93-9C10H12OContains a cyclopropyl group instead of a cyclopropene unit
Benzene (cyclopropenyl)methanolN/AC10H10OFeatures a hydroxyl group instead of methoxy
Benzene (cyclopropenyl)-methaneN/AC9H8Lacks additional substituents but retains cyclopropenyl structure

The uniqueness of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- lies in its tri-substituted nature on the benzene ring combined with multiple cyclopropenes and methoxy groups. This structural complexity may impart distinct chemical properties and reactivities not found in simpler analogs .

Transition-metal catalysis has emerged as a cornerstone for constructing cyclopropene-containing architectures. Palladium-catalyzed ring-opening cross-coupling reactions, for instance, enable the functionalization of cyclopropenes through selective bond cleavage. A notable example involves the reaction of cyclopropenes with aryl iodides under Pd catalysis, which proceeds via ring-opening to yield 1,3-butadiene derivatives. This method leverages the inherent strain of cyclopropenes, facilitating oxidative addition of the C–C bond to the metal center. The reaction tolerates diverse substituents on both the cyclopropene and aryl iodide, enabling access to polysubstituted products.

Recent developments have expanded the scope to include single-electron transfer mechanisms, where cyclopropane derivatives participate as radical precursors. For example, nickel-catalyzed cross-couplings utilize cyclopropane-based electrophiles to generate stabilized radicals, which subsequently couple with aromatic partners. These strategies highlight the versatility of cyclopropenes as coupling partners, offering pathways to install quaternary carbon centers and conjugated π-systems.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

298.135765193 g/mol

Monoisotopic Mass

298.135765193 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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